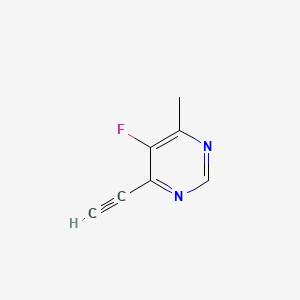
3-Fluoro-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9FO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by fluorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,6-dimethoxyphenol typically involves the fluorination of 2,6-dimethoxyphenol. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. Catalysts such as tetrabutylammonium bromide can be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Laccases in water-organic solvent systems.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of laccases.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,6-dimethoxyphenol involves its interaction with specific enzymes and molecular targets. For example, in the presence of laccases, it undergoes oxidation to form dimers and other products. The enzyme catalyzes the oxidation by transferring electrons from the phenol to molecular oxygen, resulting in the formation of water as a byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyphenol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Fluoro-4,5-dimethoxyphenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Fluoro-2,6-dimethoxyphenol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9FO3 |
|---|---|
Molekulargewicht |
172.15 g/mol |
IUPAC-Name |
3-fluoro-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H9FO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 |
InChI-Schlüssel |
ZMFOLNVPRFJZFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


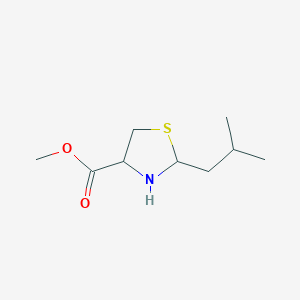
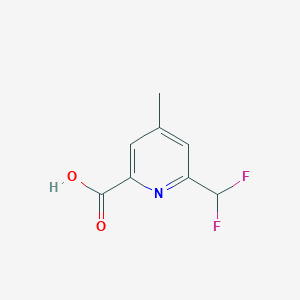
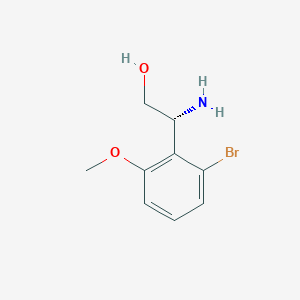
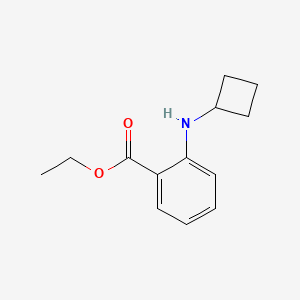
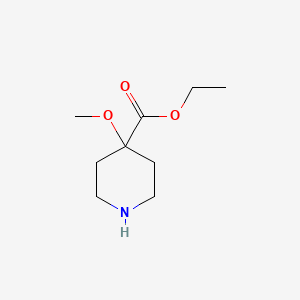
![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)

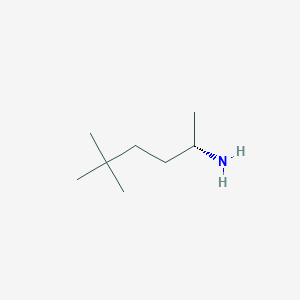
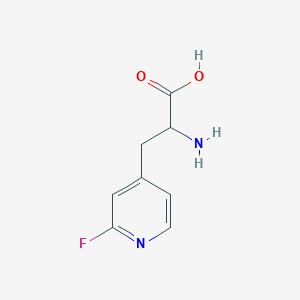
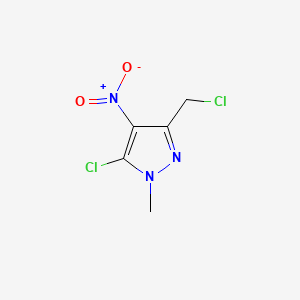
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
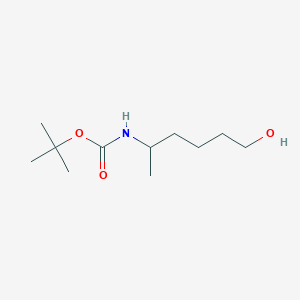
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
